molecular formula C2H7O2PS2 B156718 O,O-Dimethyl dithiophosphate CAS No. 756-80-9

O,O-Dimethyl dithiophosphate

Cat. No. B156718
CAS No.: 756-80-9
M. Wt: 158.18 g/mol
InChI Key: CZGGKXNYNPJFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08536155B2

Procedure details

The aqueous solution of dimethyldithiophosphoric acid prepared in Example 1 was combined with diethyl maleate (1.33 kg) and hydroquinone (3.3 g), and the resulting two-phase mixture was heated for 8 h at 53-57° C. under nitrogen atmosphere. The two-phase mixture was cooled to 22-30° C., and the phases were separated. The organic phase was washed with water (2×1 kg) to afford crude malathion (1.86 kg) containing at least about 30% (w/w) diethyl fumarate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.33 kg
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3](=[S:7])([O:5][CH3:6])[SH:4].[C:8]([O:17][CH2:18][CH3:19])(=[O:16])/[CH:9]=[CH:10]\[C:11]([O:13][CH2:14][CH3:15])=[O:12].C1(C=CC(O)=CC=1)O>>[CH3:19][CH2:18][O:17][C:8]([CH2:9][CH:10]([S:7][P:3]([O:5][CH3:6])([O:2][CH3:1])=[S:4])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(S)(OC)=S
Step Two
Name
Quantity
1.33 kg
Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The two-phase mixture was cooled to 22-30° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water (2×1 kg)

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.